Superior Potency and Isoform Selectivity of Ilginatinib for JAK2 Over Other JAK Family Kinases
Ilginatinib demonstrates high potency for JAK2 with an IC50 of 0.72 nM, and exhibits substantial selectivity over other JAK family members. Specifically, it shows 46-fold selectivity over JAK1 (IC50 33 nM), 54-fold over JAK3 (IC50 39 nM), and 31-fold over TYK2 (IC50 22 nM) [1]. In contrast, the approved JAK1/2 inhibitor ruxolitinib exhibits an IC50 of 2.8 nM for JAK2 but only ~6-fold selectivity over JAK1 (IC50 3.3 nM) [2]. This indicates Ilginatinib provides a more selective JAK2 blockade.
| Evidence Dimension | Enzymatic inhibition (IC50) and selectivity fold over JAK2 |
|---|---|
| Target Compound Data | JAK2 IC50: 0.72 nM. Selectivity vs JAK1: 46-fold (33 nM). vs JAK3: 54-fold (39 nM). vs TYK2: 31-fold (22 nM). |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 2.8 nM. Selectivity vs JAK1: ~6-fold (3.3 nM). |
| Quantified Difference | Ilginatinib is approximately 3.9-fold more potent against JAK2 than ruxolitinib (0.72 nM vs 2.8 nM). Ilginatinib has ~46-fold selectivity for JAK2 over JAK1, compared to ruxolitinib's ~6-fold selectivity. |
| Conditions | Biochemical kinase activity assays; data from separate published studies. |
Why This Matters
This matters for procurement because researchers studying JAK2-dependent pathologies may require a more selective tool to minimize confounding effects from JAK1 inhibition, which is associated with immunosuppression and anemia.
- [1] NCATS Inxight Drugs. ILGINATINIB. View Source
- [2] Bose P, Verstovsek S. JAK Inhibition in Myelofibrosis. Cancers (Basel). 2021;13(4):800. Table 1. View Source
